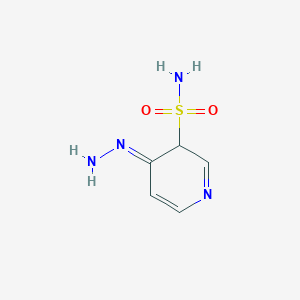
3-Pyridinesulfonamide,4-hydrazino-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydrazinylpyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine . Another method includes the reduction of the corresponding diazonium salts . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.
Industrial Production Methods
Industrial production of 4-hydrazinylpyridine-3-sulfonamide often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Amadis Chemical offer custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce hydrazine derivatives.
Scientific Research Applications
4-Hydrazinylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This mechanism makes them effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-hydrazinylpyridine-3-sulfonamide include:
4-Hydrazinylpyridine: A simpler hydrazine derivative of pyridine.
Pyridine-3-sulfonamide: Lacks the hydrazine group but retains the sulfonamide functionality.
4-Aminopyridine-3-sulfonamide: Contains an amino group instead of a hydrazine group.
Uniqueness
4-Hydrazinylpyridine-3-sulfonamide is unique due to its combination of hydrazine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H8N4O2S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
(4E)-4-hydrazinylidene-3H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3,5H,6H2,(H2,7,10,11)/b9-4+ |
InChI Key |
XNXDZYQCLZVRKK-RUDMXATFSA-N |
Isomeric SMILES |
C\1=CN=CC(/C1=N/N)S(=O)(=O)N |
Canonical SMILES |
C1=CN=CC(C1=NN)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


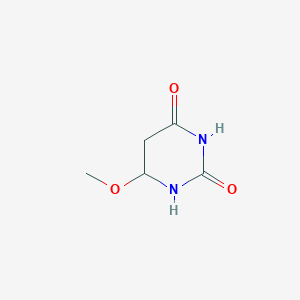
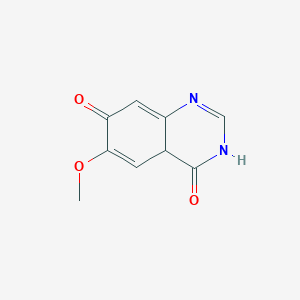
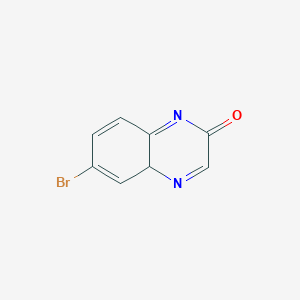
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)
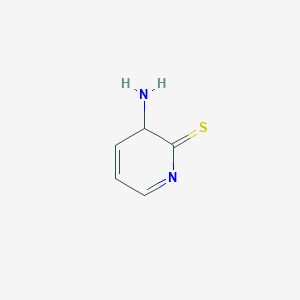
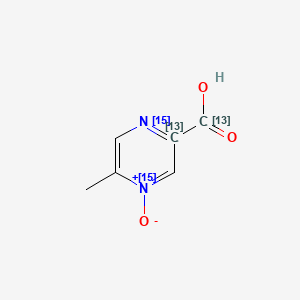
![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
![[(Z,3S)-2-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-9-(methoxycarbonylamino)-2-methyl-7-methylidenenon-5-en-3-yl] acetate](/img/structure/B12360671.png)
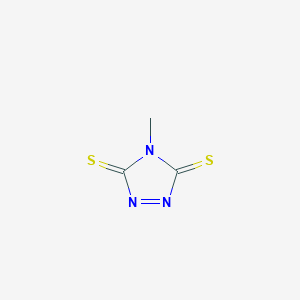
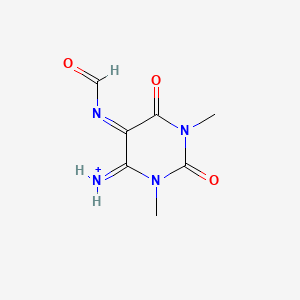

![2-[(3-hydroxy-4-methoxyphenyl)methylamino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12360708.png)
